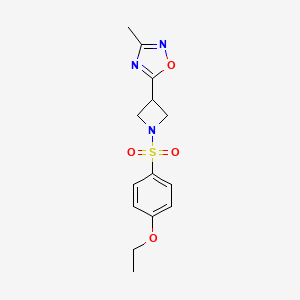
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide, commonly known as CFM-2, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. CFM-2 is a sulfonamide derivative that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Aplicaciones Científicas De Investigación
Cyclooxygenase-2 Inhibition
Research led by Hashimoto et al. (2002) focused on derivatives of benzenesulfonamide, similar to the compound , as cyclooxygenase-2 (COX-2) inhibitors. They discovered that introducing a fluorine atom increases COX1/COX-2 selectivity. This work led to the development of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Molecular Decomposition Studies
Bonner and Ko (1992) investigated the decomposition of N-hydroxybenzenesulfonamide in alkaline solutions. They provided detailed kinetic and thermodynamic insights, which are crucial for understanding the reactivity and stability of similar sulfonamide compounds (Bonner & Ko, 1992).
Radical N-Demethylation of Amides
Yi et al. (2020) developed a method for N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide, which is structurally related to the compound . This process involves single-electron transfer, hydrogen-atom transfer, and hydrolysis, revealing potential applications in organic synthesis (Yi et al., 2020).
Enantioselective Fluorination
Yasui et al. (2011) introduced a novel electrophilic fluorinating reagent, N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide, demonstrating its utility in improving the enantioselectivity of certain chemical reactions. This research highlights the versatility of fluorinated benzenesulfonamides in stereoselective synthesis (Yasui et al., 2011).
SNAr Displacement Reactions
Whitfield et al. (2003) explored SNAr displacement reactions involving compounds like 4-aminobenzenesulfonamide. Their findings emphasize the reactivity of such compounds under specific conditions, which could have implications for the development of new pharmaceuticals or chemical processes (Whitfield et al., 2003).
Catalyst in Isoquinuclidines Synthesis
Wu et al. (2013) used N-Fluorobenzenesulfonimide as a catalyst for the synthesis of isoquinuclidines, showing the potential of such compounds in facilitating complex organic syntheses (Wu et al., 2013).
Electrophilic Cyanation Reactions
Anbarasan et al. (2011) employed N-Cyano-N-phenyl-p-methylbenzenesulfonamide for cyanating aryl bromides, demonstrating the potential of sulfonamides in electrophilic cyanation reactions, an important process in organic synthesis (Anbarasan et al., 2011).
Propiedades
IUPAC Name |
N-(2-cyclohexyl-2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO3S/c1-11-9-13(7-8-14(11)16)21(19,20)17-10-15(18)12-5-3-2-4-6-12/h7-9,12,15,17-18H,2-6,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSBCWOFPURQCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2CCCCC2)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-chloro-1-[(4-chlorophenyl)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2478339.png)
![4-(4-(2-Methoxyphenyl)piperazin-1-yl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B2478340.png)

![1-(3-Chlorophenyl)-3-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2478346.png)




![8-(3-ethoxypropyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2478355.png)
